1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
Overview
Description
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a trifluoromethyl group, which is known to enhance the pharmacological properties of molecules .
Preparation Methods
The synthesis of 1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one typically involves the reaction of 2-(trifluoromethyl)aniline with isatin in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction parameters to increase yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one involves binding to specific molecular targets. For instance, it has been shown to bind with high affinity to the galanin-3 receptor, acting as a competitive antagonist . This interaction modulates various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1-phenyl-3-[2-(trifluoromethyl)phenyl]iminoindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)16-11-5-6-12-17(16)25-19-15-10-4-7-13-18(15)26(20(19)27)14-8-2-1-3-9-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWACQXPCAKLNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC=C4C(F)(F)F)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150685 | |
Record name | 1,3-Dihydro-1-phenyl-3-[[2-(trifluoromethyl)phenyl]imino]-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-48-7 | |
Record name | 1,3-Dihydro-1-phenyl-3-[[2-(trifluoromethyl)phenyl]imino]-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303984-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-phenyl-3-[[2-(trifluoromethyl)phenyl]imino]-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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